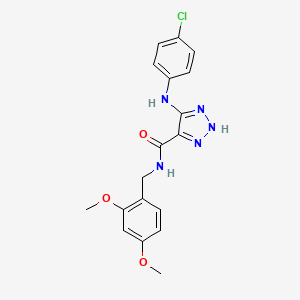![molecular formula C19H16N2OS B14104839 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B14104839.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
- Dissolve biphenyl-4-carbaldehyde and thiophene-2-carbohydrazide in an appropriate solvent such as ethanol.
- Add a few drops of acetic acid as a catalyst.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The hydrazone group is also known to interact with enzymes, potentially leading to the inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both biphenyl and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its ability to form stable complexes with metal ions.
Eigenschaften
Molekularformel |
C19H16N2OS |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2OS/c1-14(20-21-19(22)18-8-5-13-23-18)15-9-11-17(12-10-15)16-6-3-2-4-7-16/h2-13H,1H3,(H,21,22)/b20-14+ |
InChI-Schlüssel |
YXVVWGFHHVRQAW-XSFVSMFZSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104761.png)
![2-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14104766.png)
![1-(4-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104777.png)
![Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14104778.png)
![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104786.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14104795.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104798.png)

![methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14104809.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14104812.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104820.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104821.png)
![9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14104822.png)
